Betaine

Vue d'ensemble

Description

. Il s’agit d’un composé quaternaire ammonium zwitterionique dérivé de l’acide aminé glycine. La bétaïne est largement distribuée chez les animaux, les plantes et les micro-organismes, et elle joue un rôle crucial en tant qu’osmoprotecteur et donneur de groupe méthyle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bétaïne peut être synthétisée par oxydation de la choline. Le processus implique deux étapes principales : l’oxydation de la choline en aldéhyde de bétaïne, suivie de l’oxydation de l’aldéhyde de bétaïne en bétaïne . Les conditions de réaction impliquent généralement l’utilisation d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Méthodes de production industrielle : La production industrielle de bétaïne implique souvent l’extraction à partir de sources naturelles telles que la betterave à sucre. Le processus d’extraction comprend des étapes telles que l’extraction accélérée par solvant couplée à l’extraction en phase solide . Cette méthode garantit des taux de récupération et une pureté élevés du composé.

Analyse Des Réactions Chimiques

Methylation Reactions

Betaine serves as a methyl donor in the methionine–homocysteine cycle, catalyzed by This compound-homocysteine methyltransferase (BHMT) in hepatic and renal mitochondria :

This reaction regenerates methionine, essential for synthesizing S-adenosylmethionine (SAM), the primary methylating agent in cellular processes (e.g., DNA methylation) . BHMT activity is vitamin B12-independent, distinguishing it from folate-dependent methionine synthase .

Table 1: Impact of this compound on Sulfur Amino Acid Metabolites

| Compound | Change | Role in Methylation/Oxidative Stress |

|---|---|---|

| Methionine | ↑ 50–70% | Precursor for SAM synthesis |

| SAM | ↑ 30–40% | Direct antioxidant and methyl donor |

| Homocysteine | ↓ 20–50% | Reduces oxidative stress |

| Cysteine | ↑ 15–25% | Enhances glutathione (GSH) synthesis |

Metabolic Degradation Pathways

This compound undergoes catabolism in mitochondria:

-

Demethylation : DMG is converted to sarcosine (monomethylglycine) via DMG dehydrogenase.

-

Further oxidation : Sarcosine becomes glycine, entering one-carbon metabolism :

Glycine contributes to GSH production, enhancing cellular antioxidant capacity .

Antioxidant Mechanisms

Though this compound lacks direct free-radical-scavenging ability , it indirectly mitigates oxidative stress by:

-

Upregulating SAM : Increases GSH synthesis and stabilizes redox status .

-

Lowering homocysteine : Reduces pro-oxidant homocysteine accumulation .

-

Membrane stabilization : Hydrophobic methyl groups and hydrophilic carboxylate form a protective layer, limiting reactive oxygen species (ROS) generation .

Osmoprotective Interactions

This compound stabilizes proteins and DNA under osmotic stress by:

Applications De Recherche Scientifique

Health and Nutrition Applications

1.1 Metabolic Benefits

Betaine plays a crucial role in metabolism by serving as a methyl group donor in the conversion of homocysteine to methionine. This reaction is catalyzed by the enzyme this compound-homocysteine methyltransferase (BHMT), which is essential for maintaining healthy homocysteine levels and preventing cardiovascular diseases .

1.2 Liver Health

Research indicates that this compound can reduce liver fat accumulation and improve liver function. A study showed that this compound supplementation significantly decreased hepatic transaminases and malondialdehyde levels while increasing antioxidant enzyme activity in patients with chronic liver diseases . Additionally, this compound has been shown to protect against alcohol-induced liver damage by modulating inflammatory responses and oxidative stress .

1.3 Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects through various mechanisms, including the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This action helps reduce inflammation in conditions such as obesity, diabetes, and neurodegenerative diseases . In animal models, this compound treatment has been associated with decreased expression of pro-inflammatory cytokines and improved metabolic profiles .

Sports Nutrition

This compound is also recognized for its potential ergogenic effects in sports nutrition. Studies have demonstrated that this compound supplementation can enhance muscular endurance and strength performance during high-intensity exercise. For instance, one study found that acute this compound supplementation improved bench press endurance among athletes .

Agricultural Applications

3.1 Animal Feed

This compound is widely used in animal nutrition as an osmoprotectant and growth promoter. It helps improve feed efficiency and growth rates in livestock by enhancing nutrient absorption and reducing stress responses during heat exposure . The addition of this compound to poultry diets has been linked to improved weight gain and feed conversion ratios.

3.2 Crop Production

In agriculture, this compound surfactants are utilized in pesticide formulations to enhance spreading and absorption on plant surfaces. These surfactants improve the efficacy of agricultural chemicals while being biodegradable and environmentally friendly .

Industrial Applications

4.1 Surfactants

This compound is employed as a surfactant in personal care products such as shampoos, body washes, and detergents due to its mildness and effective foaming properties. Its amphoteric nature allows it to function effectively across varying pH levels, making it suitable for a wide range of cleaning applications .

4.2 Chemical Manufacturing

In industrial settings, this compound is used in the production of various chemical formulations, including soldering agents and resin curing fluxes. Its utility extends to pharmaceutical formulations where it can enhance drug solubility and stability .

Case Studies

5.1 this compound in Liver Disease Management

A clinical trial involving children with chronic hepatitis B showed that a this compound-arginine complex resulted in significant reductions in pain syndromes and hepatomegaly while improving liver enzyme levels . This highlights this compound's potential as a therapeutic agent in managing liver diseases.

5.2 this compound Supplementation in Athletes

Another study assessed the impact of this compound supplementation on athletic performance among trained individuals. Results indicated improvements in performance metrics such as sprinting speed and muscular endurance following a regimen of this compound supplementation over several weeks .

Mécanisme D'action

La bétaïne fonctionne principalement comme un osmoprotecteur et un donneur de groupe méthyle. En tant qu’osmoprotecteur, la bétaïne aide à maintenir le volume cellulaire et protège les structures cellulaires du stress osmotique en stabilisant les protéines et les enzymes . En tant que donneur de groupe méthyle, la bétaïne participe à la méthylation de l’homocystéine pour former de la méthionine, un processus crucial dans la régulation des taux d’homocystéine dans l’organisme . Cette réaction de méthylation est catalysée par l’enzyme bêtaïne-homocystéine S-méthyltransférase .

Comparaison Avec Des Composés Similaires

La bétaïne est souvent comparée à d’autres composés similaires, tels que :

Diméthylglycine : Comme la bétaïne, la diméthylglycine est un donneur de méthyle mais ne possède pas le groupe ammonium quaternaire.

Choline : La choline est un précurseur de la bétaïne et sert également de donneur de méthyle et d’osmoprotecteur.

Unicité de la bétaïne : La combinaison unique de propriétés osmoprotectrices et de donneur de méthyle de la bétaïne la distingue d’autres composés similaires. Sa capacité à stabiliser les protéines et les enzymes en conditions de stress, ainsi que son rôle dans les réactions de méthylation, mettent en évidence sa polyvalence et son importance dans diverses applications biologiques et industrielles .

Activité Biologique

Betaine, chemically known as trimethylglycine, is a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. It plays a significant role in several biological processes, particularly in metabolism, osmoregulation, and cellular protection. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

1. Osmoprotective Role:

this compound functions as an osmoprotectant, helping cells withstand hyperosmotic stress. It stabilizes proteins and cellular structures under stress conditions by promoting the expression of heat shock proteins . This property is particularly beneficial in renal and hepatic tissues where osmotic fluctuations are common.

2. Methyl Group Donor:

One of the critical biochemical roles of this compound is its function as a methyl group donor in the conversion of homocysteine to methionine via the enzyme this compound-homocysteine methyltransferase (BHMT). This reaction is vital for maintaining methionine levels and preventing hyperhomocysteinemia, which is associated with cardiovascular diseases .

3. Anti-inflammatory Effects:

this compound has demonstrated anti-inflammatory properties by inhibiting nuclear factor-kappa B (NF-κB) activity and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is mediated through its ability to modulate signaling pathways involving mitogen-activated protein kinases (MAPKs) and NLRP3 inflammasome activation .

1. Metabolic Disorders

Recent studies have shown that this compound supplementation can improve insulin sensitivity and reduce hepatic fat accumulation in individuals with prediabetes and obesity. A randomized controlled trial indicated that participants receiving this compound exhibited significant improvements in metabolic parameters compared to those on placebo .

2. Liver Health

This compound has been extensively studied for its hepatoprotective effects. It reduces liver fat accumulation by enhancing free fatty acid oxidation and decreasing lipogenesis. For instance, in animal models of alcoholic liver disease (ALD), this compound treatment resulted in lower levels of hepatic transaminases and malondialdehyde, indicating reduced liver injury .

3. Cardiovascular Health

The relationship between this compound levels and cardiovascular health has gained attention due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, this compound's methylation capacity may contribute to cardiovascular protection .

Research Findings

Numerous studies have documented the biological activities of this compound across various contexts. Below is a summary table highlighting key findings from recent research:

Case Studies

-

Insulin Sensitivity Improvement:

A clinical trial involving 27 obese participants showed that those supplemented with 4950 mg of this compound daily experienced significant improvements in insulin sensitivity after 12 weeks compared to the placebo group . -

Hepatic Fat Reduction:

In a study on chronic hepatitis B patients undergoing treatment with a this compound-arginine complex, researchers observed significant reductions in hepatomegaly and liver enzyme activity .

Propriétés

IUPAC Name |

2-(trimethylazaniumyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIUHFFTVRNATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

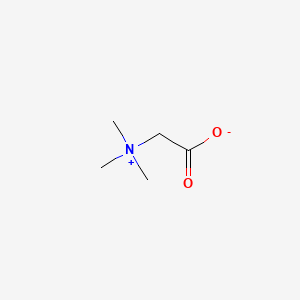

C[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

590-46-5 (hydrochloride) | |

| Record name | Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022666 | |

| Record name | Betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |

| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Betaine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betaine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000053 [mmHg] | |

| Record name | Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Homocystinuria is a hereditary disorder characterized by high levels of the amino acid homocysteine. This condition can be caused by deficiencies or defects in cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl). CBS converts homocysteine to cystathionine, and a deficiency in this enzyme can lead to an accumulation of homocysteine. MTHFR is responsible for producing 5-methyltetrahydrofolate, a methyl donor that participates in the conversion of homocysteine back to methionine; therefore, an MTHFR deficiency can also lead to homocystinuria. Additionally, a defect in cobalamin (vitamin B12) cofactor metabolism can lead to homocystinuria, since a metabolite of cobalamin (methylcobalamin) promotes the conversion of homocysteine to methionine. Betaine transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG). In patients with homocystinuria, betaine reduces homocysteine levels and improves health outcomes., Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis)., Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations., Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate., Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme. | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deliquescent scales or prisms | |

CAS No. |

107-43-7 | |

| Record name | Betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | betaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SCV180C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

301-305°C, Decomposes around 293 °C | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.